
2-(Dimethylamino)-5-(5-phenyl-1,3-oxazol-2-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethylamino)-5-(5-phenyloxazol-2-yl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a dimethylamino group, a phenyloxazole moiety, and a benzaldehyde group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-5-(5-phenyloxazol-2-yl)benzaldehyde typically involves the following steps:
Formation of the Phenyloxazole Moiety: The phenyloxazole ring can be synthesized through a cyclization reaction involving a phenyl-substituted nitrile and an appropriate amine under acidic or basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine and a suitable leaving group, such as a halide.
Aldehyde Formation: The benzaldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
In an industrial setting, the production of 2-(Dimethylamino)-5-(5-phenyloxazol-2-yl)benzaldehyde may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
Oxidation: The aldehyde group in 2-(Dimethylamino)-5-(5-phenyloxazol-2-yl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: 2-(Dimethylamino)-5-(5-phenyloxazol-2-yl)benzoic acid.
Reduction: 2-(Dimethylamino)-5-(5-phenyloxazol-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(Dimethylamino)-5-(5-phenyloxazol-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用机制
The mechanism of action of 2-(Dimethylamino)-5-(5-phenyloxazol-2-yl)benzaldehyde depends on its specific application:
Fluorescent Probe: The compound can absorb light and emit fluorescence, making it useful for imaging and detection purposes.
Pharmacological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific target and context of use.
相似化合物的比较
Similar Compounds
2-(Dimethylamino)-5-(5-phenyloxazol-2-yl)benzoic acid:
2-(Dimethylamino)-5-(5-phenyloxazol-2-yl)benzyl alcohol:
2-(Dimethylamino)-5-(5-phenyloxazol-2-yl)benzene: A simpler analog lacking the aldehyde group.
Uniqueness
2-(Dimethylamino)-5-(5-phenyloxazol-2-yl)benzaldehyde is unique due to the presence of both the dimethylamino group and the phenyloxazole moiety, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
831197-42-3 |
|---|---|
分子式 |
C18H16N2O2 |
分子量 |
292.3 g/mol |
IUPAC 名称 |
2-(dimethylamino)-5-(5-phenyl-1,3-oxazol-2-yl)benzaldehyde |
InChI |
InChI=1S/C18H16N2O2/c1-20(2)16-9-8-14(10-15(16)12-21)18-19-11-17(22-18)13-6-4-3-5-7-13/h3-12H,1-2H3 |
InChI 键 |
UZOUGBZKPXETNX-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=C(C=C(C=C1)C2=NC=C(O2)C3=CC=CC=C3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




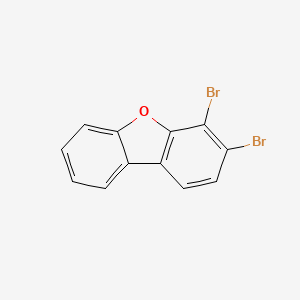
![3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12891020.png)


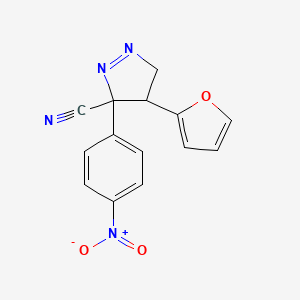
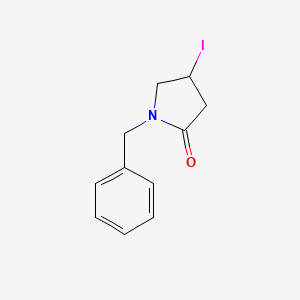
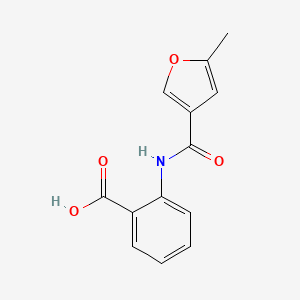
![1-[4-(3-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12891061.png)
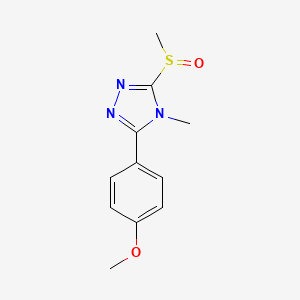
![6-tert-Butyl-3-nitro-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B12891082.png)

![2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1,2-oxazol-3-yl]benzamide](/img/structure/B12891094.png)
